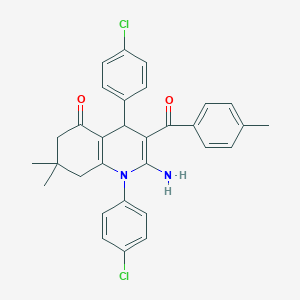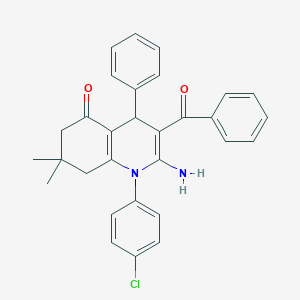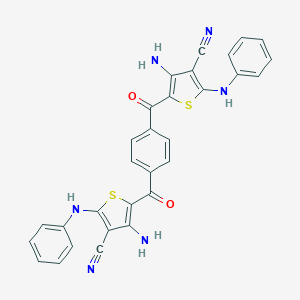
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile, also known as MMMPN, is a chemical compound that belongs to the class of nicotinonitrile derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
作用機序
The mechanism of action of 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile involves the inhibition of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile has been found to inhibit the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately results in the death of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile exhibits a range of biochemical and physiological effects. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells. 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile has also been found to inhibit the production of reactive oxygen species, which are known to cause oxidative damage to cells and contribute to the development of various diseases.
実験室実験の利点と制限
One of the main advantages of using 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile in lab experiments is its potent inhibitory activity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one of the limitations of using 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
Future research on 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile could focus on its potential applications in the development of new drugs for the treatment of cancer and other diseases. Studies could also explore the use of 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile in material science, such as the development of new polymers or catalysts. Additionally, further research could be conducted to optimize the synthesis method of 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile to improve its yield and purity.
合成法
The synthesis of 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile involves the reaction between 4-methylbenzaldehyde, 2-methylthiophene-3-carbaldehyde, and 4-bromobenzonitrile in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation followed by a nucleophilic substitution reaction, resulting in the formation of 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile.
科学的研究の応用
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile has been extensively studied for its potential applications in medicinal chemistry. Studies have shown that 4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile exhibits potent inhibitory activity against certain types of cancer cells, including breast cancer, lung cancer, and colon cancer cells. This compound has also been found to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new drugs for the treatment of various diseases.
特性
製品名 |
4-(4-Methylphenyl)-2-(methylsulfanyl)-6-phenylnicotinonitrile |
|---|---|
分子式 |
C20H16N2S |
分子量 |
316.4 g/mol |
IUPAC名 |
4-(4-methylphenyl)-2-methylsulfanyl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C20H16N2S/c1-14-8-10-15(11-9-14)17-12-19(16-6-4-3-5-7-16)22-20(23-2)18(17)13-21/h3-12H,1-2H3 |
InChIキー |
IXMSVAXPORUTPK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SC)C3=CC=CC=C3 |
正規SMILES |
CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SC)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-Amino-6-{[1-(4-bromophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanyl}-4-(4-methylphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B304362.png)
![2-{[1-(4-Bromophenyl)-2,5-dioxopyrrolidin-3-yl]thio}-6-methyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B304364.png)

![2-Amino-6-{[1-(4-ethoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile](/img/structure/B304367.png)
![2-{[1-(4-Methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]thio}-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine-3-carbonitrile](/img/structure/B304369.png)




